2-(Pyridin-3-yloxy)aniline
Overview
Description
2-(Pyridin-3-yloxy)aniline is an organic compound with the chemical formula C11H10N2O. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound consists of a pyridine ring attached to an aniline moiety through an oxygen atom, forming a unique structure that imparts specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)aniline typically involves the reaction of 3-hydroxypyridine with aniline in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the aniline moiety is substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, alkylated, or acylated compounds .
Scientific Research Applications
2-(Pyridin-3-yloxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Pyridin-3-yloxy)aniline include:
- 4-(Pyridin-3-yloxy)aniline
- 2-(Pyrrolidin-1-ylmethyl)aniline
- 1-pyridin-3-yl-ethylamine .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of both the pyridine ring and the aniline moiety allows for diverse chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
2-pyridin-3-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXPJOTSAXPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506439 | |
Record name | 2-[(Pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76167-49-2 | |
Record name | 2-[(Pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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